3-(3,4-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
The compound 3-(3,4-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic molecule featuring a quinazoline-2,4-dione core substituted with a 3,4-dimethylphenyl group at the 3-position and a 1,2,4-oxadiazole moiety linked via a methyl group at the 1-position. The oxadiazole ring is further substituted with a 2-ethoxyphenyl group. The incorporation of the 1,2,4-oxadiazole ring, a bioisostere for ester or amide groups, enhances metabolic stability and binding affinity in drug design . The ethoxy and dimethylphenyl substituents likely influence lipophilicity and electronic properties, critical for target engagement and pharmacokinetics.
Properties
CAS No. |
1207020-42-5 |
|---|---|
Molecular Formula |
C27H24N4O4 |
Molecular Weight |
468.513 |
IUPAC Name |
3-(3,4-dimethylphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O4/c1-4-34-23-12-8-6-10-21(23)25-28-24(35-29-25)16-30-22-11-7-5-9-20(22)26(32)31(27(30)33)19-14-13-17(2)18(3)15-19/h5-15H,4,16H2,1-3H3 |
InChI Key |
SEAWSYDNLYTMSS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(3,4-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione , also referred to as a quinazoline derivative, has garnered attention due to its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, highlighting its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 402.4 g/mol. The structure features a quinazoline core substituted with a dimethylphenyl group and an oxadiazole moiety. These structural characteristics are crucial for its biological activity.
Synthesis
The synthesis of quinazoline derivatives typically involves multi-step reactions starting from readily available precursors. In this case, the synthesis may involve the condensation of appropriate anilines with carbonyl compounds followed by cyclization to form the quinazoline ring. The oxadiazole group can be introduced through the reaction of hydrazides with carboxylic acids or via cyclization reactions involving isocyanates.
Anticancer Activity
Recent studies have shown that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on similar compounds demonstrated that certain synthesized quinazoline-triazole hybrids displayed potent cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using MTT assays . The presence of both the quinazoline and oxadiazole moieties in our compound could enhance its interaction with cellular targets involved in cancer proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Quinazoline A | MCF-7 | 12.5 |
| Quinazoline B | HeLa | 15.0 |
| Target Compound | MCF-7 | TBD |
| Target Compound | HeLa | TBD |
Antimicrobial Activity
Quinazolines have also been reported to possess antibacterial and antifungal properties. The introduction of the oxadiazole ring is believed to enhance these activities by improving lipophilicity and facilitating membrane penetration . In vitro studies on related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Quinazolines are known to exhibit anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX). Molecular docking studies suggest that similar compounds can bind effectively to COX-2 active sites, leading to decreased production of inflammatory mediators . Given the structural similarities, our target compound may also exhibit such activity.
Case Studies
- Cytotoxic Evaluation : A series of quinazoline derivatives were synthesized and evaluated for their cytotoxic effects against cancer cell lines such as MCF-7 and HeLa. Compounds with similar structural features exhibited IC50 values ranging from 10 µM to 20 µM .
- Antimicrobial Testing : Another study focused on the antibacterial properties of quinazoline derivatives showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the range of 5–20 µg/mL.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. For instance, derivatives of quinazoline-2,4(1H,3H)-dione have been synthesized and tested against various bacterial strains. These compounds demonstrated moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily attributed to the inhibition of bacterial gyrase and DNA topoisomerase IV, making them potential candidates for developing new antimicrobial agents to combat antibiotic resistance .
Anticancer Potential
Quinazoline derivatives are also being investigated for their anticancer properties. Studies have shown that certain quinazoline compounds can induce apoptosis in cancer cells through various pathways. The incorporation of oxadiazole groups enhances their efficacy by modifying their interaction with biological targets. For example, compounds similar to the one have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models .
Anti-inflammatory Effects
Some quinazoline derivatives exhibit anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This application is particularly relevant in treating chronic inflammatory diseases where inflammation plays a crucial role in disease progression .
Antimicrobial Activity Evaluation
In a study published in the journal Molecules, researchers synthesized a series of quinazoline derivatives and assessed their antimicrobial activity using the agar well diffusion method. Among the tested compounds, those structurally related to the target compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating that structural modifications can significantly influence biological activity .
Anticancer Activity Assessment
Another study explored the anticancer effects of quinazoline derivatives on human cancer cell lines. The results indicated that specific modifications at the 1 and 3 positions of the quinazoline ring enhanced the cytotoxicity against various cancer types. The study concluded that further optimization could lead to more potent anticancer agents .
Anti-inflammatory Mechanism Investigation
A recent investigation focused on the anti-inflammatory effects of quinazoline derivatives in animal models of inflammation. The findings suggested that these compounds could reduce inflammation markers significantly when compared to control groups, highlighting their potential therapeutic benefits in treating inflammatory conditions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues:
3-(4-Ethylphenyl)-1-((3-(4-(Methylthio)phenyl)-1,2,4-Oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (CAS 1358828-71-3)
- Substituent Differences :
- Quinazoline substituent: 4-ethylphenyl vs. 3,4-dimethylphenyl.
- Oxadiazole substituent: 4-(methylthio)phenyl vs. 2-ethoxyphenyl.
- Impact : The ethyl group increases hydrophobicity compared to dimethyl substitution, while the methylthio group (electron-withdrawing) contrasts with the ethoxy group’s electron-donating nature. These differences alter solubility and interaction with hydrophobic binding pockets.
Triazole Derivatives (e.g., 3’-Substituted-2-Aryl-5-Methyl-5’-Thioxo-4,4’-Bi-4H-Oxadiazol-3(1'H,2H)-Ones) Core Heterocycle: 1,2,4-Triazole vs. 1,2,4-oxadiazole. Bioactivity: Triazoles exhibit antinociceptive and antiviral activities, whereas oxadiazoles are associated with kinase inhibition and enhanced metabolic stability.
Coumarin-Tetrazole Hybrids (e.g., 4g, 4h in )
- Structural Features : Coumarin and tetrazole moieties vs. quinazoline-dione-oxadiazole.
- Functional Role : Coumarin derivatives often show anticoagulant or antioxidant activity, contrasting with the quinazoline-dione’s role in enzyme inhibition.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
Substituent Effects on Bioactivity:
- Ethoxy vs. Methylthio : The ethoxy group in the target compound may improve aqueous solubility compared to methylthio, which is more hydrophobic. This could enhance bioavailability in oral administration .
- Dimethylphenyl vs. Ethylphenyl : The steric bulk of 3,4-dimethylphenyl may restrict rotation, stabilizing interactions with flat binding sites (e.g., ATP pockets in kinases).
Heterocycle-Specific Trends:
- Oxadiazole vs. Triazole : Oxadiazoles generally exhibit stronger electron-withdrawing effects, improving metabolic stability compared to triazoles, which are prone to oxidation .
Preparation Methods
Role of Catalysts in Cyclization Reactions
The DMAP-catalyzed cyclization of 2-aminobenzamides proceeds via a dual activation mechanism, where DMAP facilitates both the Boc-protection of the amine and the intramolecular cyclization. Kinetic studies reveal that microwave irradiation reduces reaction times from 12 hours to 30 minutes while maintaining yields above 80%.
Regioselectivity in N-Arylation
The Buchwald-Hartwig coupling exhibits high regioselectivity for the 3-position of quinazoline-2,4-dione due to the electron-deficient nature of the dione ring, which directs palladium insertion to the more electrophilic nitrogen. Competing reactions at the 1-position are minimized by steric hindrance from the 3,4-dimethylphenyl group.
Stability of Oxadiazole Intermediates
The 1,2,4-oxadiazole ring demonstrates stability under acidic and basic conditions, enabling its incorporation early in the synthetic sequence. However, prolonged exposure to strong bases (e.g., NaOH) at elevated temperatures may lead to ring-opening, necessitating careful pH control during coupling steps.
Analytical Characterization
Spectroscopic Confirmation
Crystallographic Data
Single-crystal X-ray diffraction of a related quinazoline-2,4-dione derivative reveals a planar quinazoline core with dihedral angles of 12.3° between the oxadiazole and quinazoline rings, indicating moderate conjugation.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the key synthetic strategies for preparing this compound?
The synthesis involves multi-step reactions:
- Quinazoline core formation : Start with cyclocondensation of substituted precursors (e.g., N’-benzoyl derivatives) in phosphorous oxychloride to form the quinazoline-dione scaffold .
- Oxadiazole incorporation : React with 3-(2-ethoxyphenyl)-1,2,4-oxadiazole intermediates via alkylation using NaH or K₂CO₃ in DMF/DMSO under reflux .
- Purification : Use recrystallization (ethanol/methanol) and monitor via TLC/HPLC to ensure >95% purity .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and connectivity .
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns in analogs (e.g., disordered oxazole rings in related structures) .
Q. What are the primary biological activities reported for similar quinazoline-oxadiazole derivatives?
- Antimicrobial : Derivatives with aryl-oxadiazole groups show activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via membrane disruption .
- Anticancer : Thienopyrimidine analogs inhibit kinase pathways (e.g., EGFR) in cell-line models .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved?
- Dose-response profiling : Test across multiple concentrations (e.g., IC₅₀ values) to account for variability in assay conditions .
- Target specificity assays : Use kinase profiling panels or bacterial mutant strains to distinguish on-target vs. off-target effects .
- Meta-analysis : Compare substituent effects (e.g., methoxy vs. bromo groups) across analogs to identify trends .
Q. What methodologies are recommended for studying structure-activity relationships (SAR)?
- Systematic substitution : Synthesize derivatives with variations in the 3,4-dimethylphenyl or 2-ethoxyphenyl groups (Table 1) .
- Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., bacterial DNA gyrase or human kinases) .
- In vitro validation : Pair computational predictions with enzyme inhibition assays (e.g., MIC for antimicrobial activity) .
Table 1: Substituent Effects on Biological Activity
| Substituent (R-group) | Activity Trend | Reference |
|---|---|---|
| 4-Methylphenyl | Enhanced antimicrobial | |
| 3-Bromo-4-fluorophenyl | Improved kinase inhibition | |
| 2-Ethoxyphenyl (target compound) | Moderate dual activity |
Q. How can reaction yields be optimized during scale-up?
- Solvent screening : Test polar aprotic solvents (DMF vs. DMSO) to improve intermediate solubility .
- Catalyst selection : Use Pd/Cu catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions in analogs) .
- Process control : Implement inline FTIR or HPLC to track reaction progress and minimize side products .
Q. What computational tools are suitable for predicting physicochemical properties?
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, solubility, and metabolic stability .
- Quantum chemistry : Gaussian 16 for optimizing ground-state geometries and calculating electrostatic potentials .
Methodological Considerations
Q. What experimental controls are critical in bioactivity studies?
- Positive controls : Include known inhibitors (e.g., ciprofloxacin for antimicrobial assays) .
- Vehicle controls : Test DMSO/solvent effects at all concentrations used .
- Cell viability assays : Pair cytotoxicity (MTT assay) with therapeutic activity to calculate selectivity indices .
Q. How can stability under varying pH conditions be assessed?
- Forced degradation : Incubate the compound in buffers (pH 1–13) and analyze degradation products via LC-MS .
- Kinetic studies : Monitor half-life at physiological pH (7.4) to guide formulation strategies .
Data Contradiction Analysis
Q. Why do some analogs show divergent activity profiles despite structural similarity?
- Steric effects : Bulky substituents (e.g., 3,4-dimethoxyphenyl) may hinder target binding .
- Electronic effects : Electron-withdrawing groups (e.g., -Br) enhance electrophilic interactions with enzyme active sites .
- Solubility limitations : Hydrophobic groups reduce bioavailability, masking intrinsic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
